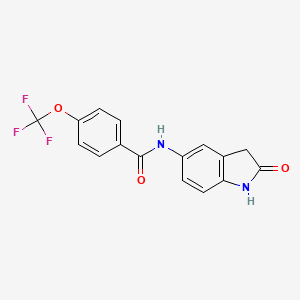![molecular formula C17H22N2O5S B3011914 N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide CAS No. 2199828-97-0](/img/structure/B3011914.png)
N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide, also known as NSC-652287, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of several important enzymes involved in cancer cell proliferation and survival, making it a promising candidate for further development as a cancer therapy.
Mecanismo De Acción
N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide inhibits the activity of several enzymes involved in cancer cell proliferation and survival, including HDACs and tubulin. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and inhibition of oncogenes, leading to decreased cancer cell proliferation and increased apoptosis.
Tubulin is a protein involved in the formation of microtubules, which are important for cell division and cell motility. Inhibition of tubulin can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of HDAC activity, inhibition of tubulin polymerization, and induction of apoptosis in cancer cells. These effects have been demonstrated in vitro and in vivo, making this compound a promising candidate for further development as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide is its specificity for HDACs and tubulin, making it a promising candidate for cancer therapy with potentially fewer side effects than other chemotherapy agents. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide, including:
1. Optimization of synthesis methods to increase yields and purity of the final product.
2. Further characterization of the biochemical and physiological effects of this compound in vitro and in vivo.
3. Development of more potent analogs of this compound for improved cancer therapy.
4. Investigation of the potential use of this compound in combination with other chemotherapy agents for increased efficacy.
5. Investigation of the potential use of this compound in other disease states, such as neurodegenerative disorders.
Conclusion:
This compound is a promising small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Its specificity for HDACs and tubulin make it a promising candidate for cancer therapy with potentially fewer side effects than other chemotherapy agents. Further research is needed to optimize synthesis methods and investigate the potential use of this compound in combination with other chemotherapy agents for increased efficacy.
Métodos De Síntesis
The synthesis of N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide involves several steps, including the reaction of oxan-4-ylsulfonyl chloride with aniline to form an intermediate, which is then reacted with N-methyl-2-oxoethylamine to form the final product. This synthesis method has been optimized and improved over time to increase yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including histone deacetylases (HDACs) and tubulin. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, making this compound a promising candidate for further development as a cancer therapy.
Propiedades
IUPAC Name |
N-methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-3-17(21)19(2)12-16(20)18-13-5-4-6-15(11-13)25(22,23)14-7-9-24-10-8-14/h3-6,11,14H,1,7-10,12H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVCPLTULRBLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)S(=O)(=O)C2CCOCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011831.png)
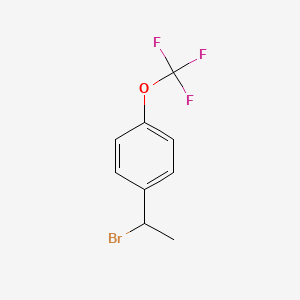
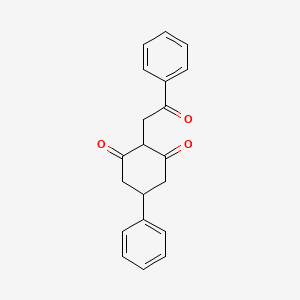
![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)
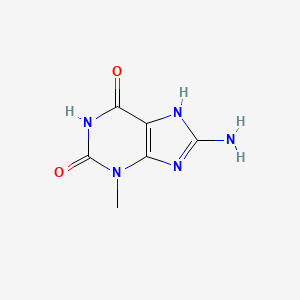
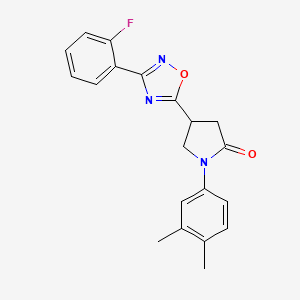

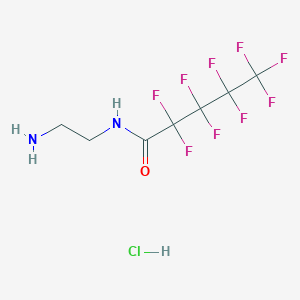


![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)
